

Spectroscopic Profile of 6-Bromo-2-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2-tetralone

Cat. No.: B1270756

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-2-tetralone** (CAS No: 4133-35-1), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics.

Chemical Structure and Properties

IUPAC Name: 6-bromo-3,4-dihydronaphthalen-2(1H)-one Molecular Formula: $C_{10}H_9BrO$

Molecular Weight: 225.08 g/mol Appearance: Off-white to pale yellow or brown crystalline powder.^[1] Melting Point: 70-76 °C

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-Bromo-2-tetralone**. It is important to note that a complete, unified set of experimentally derived high-resolution data from a single source is not readily available in the public domain. The data presented here is a composite from various sources and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra with detailed peak assignments for **6-Bromo-2-tetralone** are not widely published, a patent describing its synthesis mentions the use of nuclear magnetic resonance for product characterization, implying such data exists.[2] In the absence of published experimental data, a theoretical analysis of the expected signals is provided below.

Expected ¹H NMR Spectral Data

Protons	Chemical Shift (δ, ppm) (Predicted)	Multiplicity (Predicted)	Coupling Constant (J, Hz) (Predicted)
H-1 (2H)	~3.0 - 3.2	t	~6-7
H-3 (2H)	~2.5 - 2.7	t	~6-7
H-4 (2H)	~3.5 - 3.7	s	-
H-5 (1H)	~7.0 - 7.2	d	~8-9
H-7 (1H)	~7.3 - 7.5	dd	~8-9, ~2-3
H-8 (1H)	~7.5 - 7.7	d	~2-3

Expected ¹³C NMR Spectral Data

Carbon	Chemical Shift (δ, ppm) (Predicted)
C=O	~205 - 215
C-Ar (quaternary)	~130 - 145
C-Ar-Br	~115 - 125
C-Ar-H	~125 - 135
CH ₂ (aliphatic)	~25 - 45

Infrared (IR) Spectroscopy

Commercial suppliers of **6-Bromo-2-tetralone** confirm that the infrared spectrum is consistent with its structure. The characteristic absorptions are expected as follows:

Functional Group	Wavenumber (cm ⁻¹) (Predicted)	Description
C=O (Ketone)	1705 - 1725	Strong, sharp absorption
C-H (Aromatic)	3000 - 3100	Medium to weak absorptions
C-H (Aliphatic)	2850 - 3000	Medium absorptions
C=C (Aromatic)	1450 - 1600	Medium to strong absorptions
C-Br	500 - 600	Weak to medium absorption

Mass Spectrometry (MS)

Predicted mass spectrometry data for **6-Bromo-2-tetralone** indicates the expected molecular ion peaks and common adducts.

Adduct	m/z (Predicted)
[M] ⁺	223.98312
[M+H] ⁺	224.99095
[M+Na] ⁺	246.97289
[M-H] ⁻	222.97639

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **6-Bromo-2-tetralone** are not available in the public literature. However, this section provides generalized methodologies for obtaining such data.

NMR Spectroscopy

A sample of **6-Bromo-2-tetralone** would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy

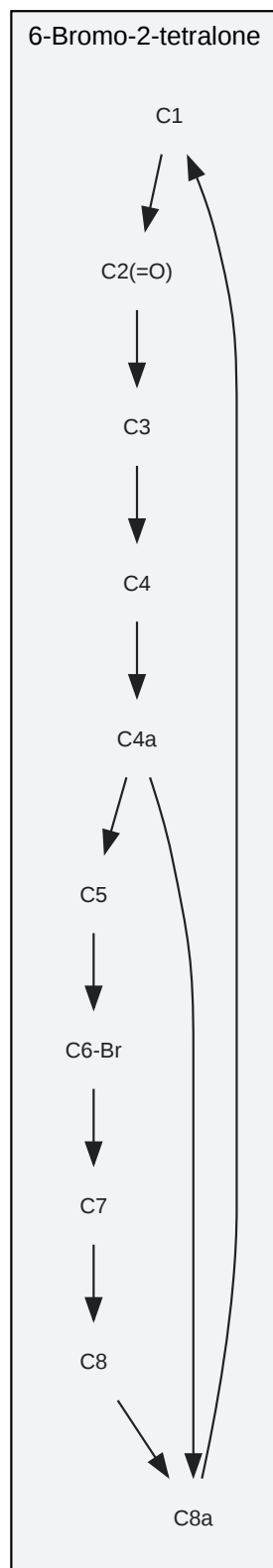
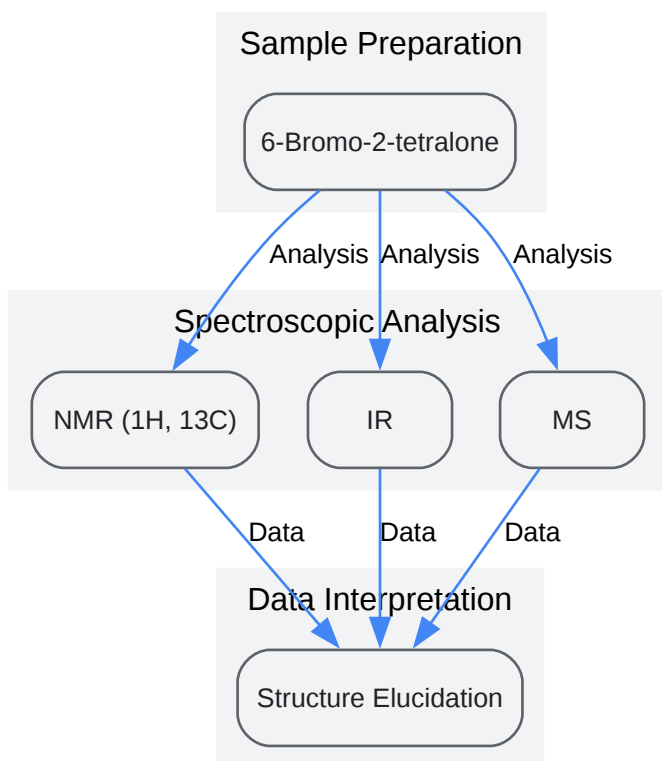
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

Mass Spectrometry

Mass spectral data can be acquired using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer.

Workflow and Structural Representation

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **6-Bromo-2-tetralone**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromo-2-tetralone | C₁₀H₉BrO | CID 2733553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-2-tetralone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270756#spectroscopic-data-nmr-ir-ms-of-6-bromo-2-tetralone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com